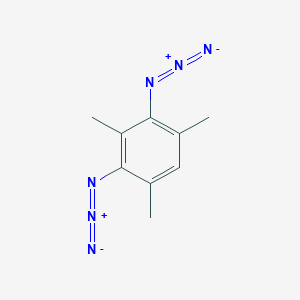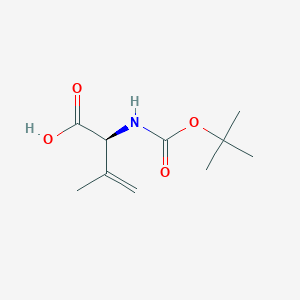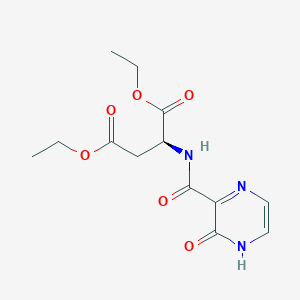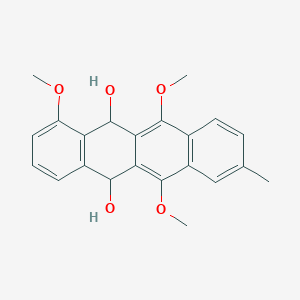
2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide is a compound with significant physiological impact, often studied in the context of oxidative heme degradation. It is known for its role in the formation of bilirubin oxidation end products, which are important in various biological processes .
Métodos De Preparación
The synthesis of 2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide can be achieved through a series of steps starting from 3-bromo-4-methylfuran-2,5-dione. The process involves multiple steps, including the formation of intermediates and the final product through selective reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide has a wide range of scientific research applications. It is used in studies related to heme degradation, bilirubin metabolism, and oxidative stress. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is investigated for its potential therapeutic effects and its role in various physiological processes .
Mecanismo De Acción
The mechanism of action of 2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide involves its interaction with molecular targets involved in oxidative heme degradation. It forms strong hydrogen bonds and participates in redox reactions, leading to the formation of bilirubin oxidation end products. These products have significant physiological effects, including their role in cerebral vasospasm and other conditions .
Comparación Con Compuestos Similares
Similar compounds to 2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide include 2-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide and other bilirubin oxidation products. These compounds share similar structures and reactivity but may differ in their specific physiological effects and applications. The uniqueness of this compound lies in its specific role in heme degradation and its formation of distinct oxidation products .
Propiedades
Número CAS |
329314-76-3 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-3-6-5(2)9(13)11-7(6)4-8(10)12/h3-4H,1H2,2H3,(H2,10,12)(H,11,13) |
Clave InChI |
OUFUEOCARHOWCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=O)N)NC1=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-](/img/structure/B12581792.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)


![5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one](/img/structure/B12581820.png)

![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)
![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
![Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-](/img/structure/B12581836.png)

![1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B12581848.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea](/img/structure/B12581858.png)

![N-Cyclopentyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581874.png)
